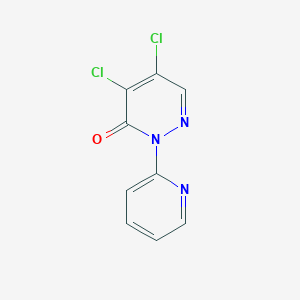
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This heterocyclic compound belongs to the pyridazine family and exhibits a variety of pharmacological properties, making it a subject of interest for medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is C9H5Cl2N3O, with a molecular weight of 242.06 g/mol. It features two chlorine atoms and a pyridine moiety, which are critical for its biological activity .
Pharmacological Activities
Research indicates that derivatives of pyridazine and pyridazinone compounds, including this compound, exhibit a broad spectrum of biological activities:
Case Studies and Research Findings
Several studies have explored the biological activities of pyridazine derivatives:
- Antimicrobial Efficacy : A study evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
- Antiplatelet Mechanisms : Research on related compounds showed that they could inhibit platelet aggregation induced by collagen or thrombin while increasing cAMP levels in platelets. This mechanism is crucial for developing antiplatelet therapies .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of pyridazine derivatives on cancer cell lines. The findings suggest that some derivatives can induce apoptosis in cancer cells through various signaling pathways .
Data Table: Biological Activities of Pyridazine Derivatives
| Activity Type | Compound Example | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Pyridazine Derivative A | 3.12 | Inhibition of cell wall synthesis |
| Antiplatelet | Pyridazine Derivative B | N/A | Inhibition of TXA2 synthesis and platelet aggregation |
| Cytotoxic | Pyridazine Derivative C | N/A | Induction of apoptosis in cancer cells |
Eigenschaften
IUPAC Name |
4,5-dichloro-2-pyridin-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVSHYSHBPMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581412 |
Source


|
| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78389-19-2 |
Source


|
| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














